Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene
Description
This polymer is a sulfonated tetrafluoroethylene-based fluoropolymer-copolymer, commercially known as Nafion® (as per and ). It is synthesized by copolymerizing tetrafluoroethylene (TFE, CAS 116-14-3) with a sulfonyl fluoride precursor monomer, specifically 1,1,2,2-tetrafluoro-2-[(1,2,2-trifluoroethenyl)oxy]ethanesulfonyl fluoride (CAS 29514-94-1) . The resulting polymer is hydrolyzed to form sulfonic acid groups, which confer proton conductivity, making it a critical material in electrochemical applications such as fuel cells, supercapacitors, and ion-exchange membranes .
Key structural features include:
Properties
IUPAC Name |
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14O4S.C2F4/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23;3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYYUWYUPUOPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F.C(=C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26654-97-7 | |
| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26654-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
546.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26654-97-7 | |
| Record name | Tetrafluoroethylene-perfluoro(sulfinoethoxypropoxytrifluoroethylene) copolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026654977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Biological Activity
Ethanesulfonyl fluoride, specifically the compound identified as Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene , is a complex fluorinated compound with significant implications in biological activity. This compound has garnered attention due to its potential applications in chemical biology and its unique structural properties.
- Molecular Formula : CFOS
- Molecular Weight : 546.13 g/mol
- CAS Registry Number : 26654-97-7
The compound's structure incorporates multiple fluorinated groups that enhance its reactivity and stability under physiological conditions. The presence of sulfonyl fluoride moieties provides a platform for selective biological interactions.
The biological activity of this compound is primarily attributed to its electrophilic nature. Sulfonyl fluorides have been shown to exhibit unique reactivity patterns that allow them to act as selective inhibitors of various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : Sulfonyl fluorides can inhibit enzymes by forming covalent bonds with active site residues. This mechanism has been exploited in the design of enzyme inhibitors targeting critical pathways in cancer and other diseases .
- Telomerase Inhibition : Research has indicated that certain derivatives of sulfonyl fluorides can inhibit telomerase activity, which is crucial in cancer cell proliferation. Compounds similar to the one have shown IC values ranging from 0.71 to 0.97 µM against telomerase .
Anticancer Activity
A study focusing on vinyl sulfonyl fluorides demonstrated significant anticancer activity against various cell lines. For instance:
- Compound 57 exhibited IC values of 1.58 µM against A375 melanoma cells and 3.22 µM against MDA-MB-231 breast cancer cells while showing minimal toxicity towards normal cell lines (GES-1 and L-02) .
Antifungal and Nematicidal Properties
Recent studies have highlighted the antifungal and nematicidal activities of sulfonyl fluorides:
- Compounds derived from sulfonyl fluorides displayed good antifungal activity against Botrytis cinerea, with an effective concentration (EC) of 2.67 µg/mL .
- Certain derivatives demonstrated significant nematicidal activity against Bursaphelenchus xylophilus, indicating their potential utility in agricultural applications .
Comparative Analysis of Biological Activity
| Activity Type | Compound | Target Organism/Cell Line | IC/EC Value |
|---|---|---|---|
| Telomerase Inhibition | Compound 57 | Human cancer cell lines (A375, MDA-MB-231) | 1.58 µM (A375), 3.22 µM (MDA-MB-231) |
| Antifungal Activity | Various | Botrytis cinerea | EC = 2.67 µg/mL |
| Nematicidal Activity | Various | Bursaphelenchus xylophilus | LC = 25.92 µg/mL |
Scientific Research Applications
Overview
- Molecular Formula : C9F18O4S
- Molecular Weight : 546.13 g/mol
- Structure : The compound features a complex structure with multiple fluorinated groups that contribute to its unique properties.
Key Properties
- High thermal stability
- Chemical resistance
- Hydrophobicity
- Non-stick characteristics
These properties make it suitable for applications in harsh environments and specialized industries.
Biomaterials
Ethanesulfonyl fluoride polymers are explored in biomaterials due to their non-adhesive and hydrophobic properties. They are particularly useful in applications such as:
- Vascular grafts : Modified forms of expanded poly(tetrafluoroethylene) (ePTFE) have been investigated to enhance biological compatibility and performance in small diameter vascular grafts .
- Tissue engineering : The modification of ePTFE surfaces can improve cell adhesion and proliferation, making it suitable for tissue scaffolding .
Ion Exchange Membranes
The compound is analogous to Nafion, which is widely used in:
- Proton exchange membrane (PEM) fuel cells : Its ionic properties facilitate proton conduction while maintaining mechanical stability under operational conditions .
- Electrochemical applications : The polymer can serve as an electrolyte membrane in various electrochemical cells due to its high ionic conductivity when hydrated .
Fluorinated Precursor Resins
The polymer acts as a precursor in the synthesis of perfluorinated resins, which are used in:
- Coatings : Its chemical resistance makes it ideal for protective coatings in aggressive chemical environments.
- Sealants : The non-stick properties contribute to its effectiveness as a sealant in various applications .
Case Study 1: Enhanced Vascular Grafts
A study demonstrated that modified ePTFE membranes showed improved biocompatibility and reduced thrombogenicity when used in vascular grafts. The surface modifications allowed for better endothelial cell growth and integration into surrounding tissues .
Case Study 2: PEM Fuel Cells
Research on Nafion derivatives indicates that the incorporation of sulfonyl fluoride groups enhances proton conductivity significantly under humid conditions. This property is crucial for the efficiency of PEM fuel cells, where moisture levels fluctuate during operation .
Data Tables
| Application Area | Key Properties | Benefits |
|---|---|---|
| Biomaterials | Non-adhesive, hydrophobic | Improved cell adhesion and proliferation |
| Ion Exchange Membranes | High ionic conductivity | Enhanced performance in fuel cells |
| Fluorinated Resins | Chemical resistance | Durable coatings and effective sealants |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. Poly(vinylidene fluoride) (PVDF)
- Structure : A semi-crystalline polymer with alternating CH₂ and CF₂ groups.
- Comparison: Property Target Polymer (Nafion®) PVDF Ionic Conductivity High (due to sulfonic acid groups) Low (non-ionic backbone) Thermal Stability Up to 200°C (decomposes above) Up to 170°C (melts at ~177°C) Applications Fuel cell membranes, supercapacitors Piezoelectric films, binders PVDF is preferred as a binder in supercapacitors due to its mechanical flexibility, whereas the target polymer is superior in proton-conducting applications .
2.1.2. Ethylene Tetrafluoroethylene (ETFE)
- Structure : A copolymer of ethylene and TFE.
Comparison :
ETFE lacks ion-conductive groups, limiting its use in electrochemical devices .
Fluorinated Sulfonyl Fluoride Monomers
2.2.1. 1,1,2,2-Tetrafluoro-2-(1,1,2,2-Tetrafluoroethoxy)Ethanesulfonyl Fluoride (CAS 608-369-5)
- Structure: A monomeric precursor with a tetrafluoroethoxy side chain ().
- Comparison: Property Target Polymer (Nafion®) Monomer (CAS 608-369-5) Molecular Weight >500,000 g/mol (polymer) ~300 g/mol (monomer) Functionality Proton conduction Reactive intermediate Stability Thermally stable up to 200°C Decomposes upon polymerization This monomer is used to synthesize the polymer but lacks standalone functionality .
2.2.2. 2-(2-Chloro-1,1,2,2-Tetrafluoroethoxy)-1,1,2,2-Tetrafluoroethanesulfonamide (CAS 148716-43-2)
- Structure : A sulfonamide derivative with chloro-fluoro substituents ().
Comparison :
Property Target Polymer (Nafion®) Sulfonamide Derivative Reactivity Hydrolyzed to sulfonic acid Stable sulfonamide group Applications Ion-exchange membranes Chemical synthesis intermediate The sulfonamide derivative is less environmentally persistent but lacks ionic functionality .
2.3.1. Supercapacitors
- Target Polymer : Used as a binder in RuO₂-polyaniline composites, achieving 500–700 F/g specific capacitance ().
- PVDF : Provides higher capacitance (700 F/g) due to better adhesion but lacks inherent conductivity .
2.3.2. Fuel Cells
- Target Polymer : Dominates as a proton-exchange membrane (PEM) due to its 0.1 S/cm proton conductivity at 80°C .
- Sulfonated Poly(ether ether ketone) (SPEEK) : Lower conductivity (~0.01 S/cm) but cheaper and less fluorinated .
Environmental and Regulatory Considerations
Preparation Methods
Radical Copolymerization Process
The primary method for preparing this polymer is radical copolymerization of tetrafluoroethylene with the perfluorosulfonyl vinyl ether monomer.
- Reactor Conditions:
- Pressure: 5–20 MPa (high-pressure conditions)
- Temperature: 40–80°C
- Initiators: Commonly ammonium persulfate or other radical initiators
- Process Description:
- The monomers are introduced into a high-pressure reactor.
- Radical initiators trigger polymerization, leading to the formation of a copolymer with sulfonyl fluoride groups pendant on the polymer backbone.
- The polymerization is carefully controlled to achieve desired molecular weights and monomer ratios, affecting the polymer’s properties such as ionic conductivity and mechanical strength.
Post-Polymerization Hydrolysis
- After polymerization, the sulfonyl fluoride (-SO2F) groups are typically hydrolyzed to sulfonic acid (-SO3H) groups to enhance proton conductivity, especially for applications like proton exchange membranes.
- Hydrolysis is conducted under controlled aqueous conditions to avoid degradation of the polymer backbone.
Experimental Validation of Polymer Structure
Several analytical techniques are employed to confirm the polymer’s structure and composition:
| Technique | Purpose/Details |
|---|---|
| 19F Nuclear Magnetic Resonance (NMR) | Identifies fluorinated groups and confirms backbone and side-chain structures; CF3 groups typically appear at -70 to -80 ppm. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Detects sulfonyl fluoride groups (asymmetric stretching ~1470 cm⁻¹) and sulfonic acid groups (~1050 cm⁻¹ after hydrolysis). |
| X-ray Photoelectron Spectroscopy (XPS) | Measures elemental composition, fluorine content, and sulfur oxidation states (binding energy ~689 eV for C-F). |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability; decomposition onset around 280°C under nitrogen atmosphere. |
| Differential Scanning Calorimetry (DSC) | Determines glass transition temperature (Tg) between 110–130°C depending on sulfonic acid group density. |
These methods ensure the polymer’s chemical integrity and suitability for intended applications.
Optimization Parameters in Preparation
| Parameter | Effect on Polymer Properties |
|---|---|
| Monomer Ratio (TFE:PSVE) | Higher PSVE content (5–15 mol%) increases proton conductivity but may reduce mechanical strength. |
| Polymerization Pressure | Higher pressures favor higher molecular weight but require careful control to avoid branching or crosslinking. |
| Temperature | Moderate temperatures (40–80°C) balance polymerization rate and control of polymer microstructure. |
| Initiator Concentration | Controls polymer chain length and molecular weight distribution. |
| Post-Polymerization Hydrolysis Conditions | Affect the degree of sulfonic acid group formation, impacting ionic conductivity and chemical stability. |
Data Table: Typical Polymerization Conditions and Outcomes
| Parameter | Typical Range/Value | Impact on Polymer |
|---|---|---|
| Pressure | 5–20 MPa | Molecular weight, polymerization rate |
| Temperature | 40–80°C | Polymer microstructure, side-chain integrity |
| Initiator (ammonium persulfate) | 0.1–1.0 wt% | Polymer chain length control |
| PSVE Monomer Content | 5–15 mol% | Proton conductivity, mechanical properties |
| Hydrolysis Time | 2–24 hours | Degree of sulfonic acid conversion |
| Hydrolysis Medium | Aqueous acidic or neutral pH | Sulfonyl fluoride conversion efficiency |
Research Findings on Preparation Methodology
- Copolymerization Efficiency: Studies show that radical copolymerization under high pressure yields polymers with controlled incorporation of sulfonyl fluoride groups, critical for subsequent functionalization and ion exchange properties.
- Hydrolysis Impact: Controlled hydrolysis converts sulfonyl fluoride groups to sulfonic acid groups without compromising polymer backbone integrity, crucial for proton exchange membrane applications.
- Side-Chain Engineering: Variations in the side-chain length and fluorine content of the PSVE monomer influence water retention and proton transport, allowing tailoring of membrane performance.
- Thermal and Chemical Stability: The polymer exhibits excellent thermal stability up to ~280°C and chemical resistance due to the fluorinated backbone, validated by TGA and DSC analyses.
- Reproducibility: Standardized polymerization and hydrolysis protocols ensure batch-to-batch consistency, essential for industrial scalability.
Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Polymerization Type | Radical copolymerization |
| Monomers | Tetrafluoroethylene (TFE) and perfluorosulfonyl vinyl ether (PSVE) monomer |
| Reaction Conditions | High pressure (5–20 MPa), moderate temperature (40–80°C), radical initiators (ammonium persulfate) |
| Post-Processing | Hydrolysis of -SO2F groups to -SO3H groups |
| Characterization Methods | 19F NMR, FTIR, XPS, TGA, DSC |
| Key Properties Achieved | High proton conductivity, thermal stability, chemical resistance |
| Applications Enabled | Proton exchange membranes, chemical-resistant coatings, biomaterials |
Q & A
Q. What are the established copolymerization methods for synthesizing this fluorinated polymer?
The polymer is synthesized via radical copolymerization of tetrafluoroethylene (TFE) with a perfluorosulfonyl vinyl ether (PSVE) monomer, such as 1,1,2,2-tetrafluoro-2-[(trifluorovinyl)oxy]ethanesulfonyl fluoride (SSC monomer). Reaction conditions typically involve high-pressure reactors (5–20 MPa) at 40–80°C, with initiators like ammonium persulfate. Post-polymerization hydrolysis converts sulfonyl fluoride (-SO₂F) groups to sulfonic acid (-SO₃H), enhancing proton conductivity .
Q. How is the polymer’s molecular structure validated experimentally?
Key characterization techniques include:
- 19F NMR : To confirm fluorinated backbone and ether linkages (e.g., peaks at -70 to -80 ppm for CF₃ groups).
- FTIR : Sulfonyl fluoride groups show asymmetric stretching at 1470 cm⁻¹, while sulfonic acid derivatives exhibit broad -SO₃H stretches near 1050 cm⁻¹.
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies fluorine content (binding energy ~689 eV for C-F) and sulfur oxidation states .
Q. What are the primary research applications of this polymer?
The polymer is a proton-exchange membrane (PEM) in fuel cells due to its high ionic conductivity (≥0.1 S/cm at 80°C) and chemical resistance. It outperforms Nafion® at elevated temperatures (up to 130°C) in low-humidity conditions, making it suitable for automotive and stationary fuel cells .
Q. What are the baseline thermal stability parameters for this polymer?
Thermogravimetric analysis (TGA) shows decomposition onset at ~280°C under nitrogen. Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) between 110–130°C, dependent on sulfonic acid group density. Stability below 150°C is critical for operational durability .
Advanced Research Questions
Q. How can contradictory data on thermal stability in literature be resolved?
Discrepancies arise from varying sulfonic acid group densities (0.8–1.2 meq/g) and hydration levels. To reconcile results:
- Use dynamic mechanical analysis (DMA) to assess viscoelastic behavior under controlled humidity.
- Conduct accelerated aging tests (e.g., 1000 hours at 90°C/95% RH) to correlate degradation kinetics with side-chain architecture .
Q. What strategies optimize copolymer composition for enhanced proton conductivity?
- Monomer Ratios : Increasing PSVE content (5–15 mol%) improves conductivity but reduces mechanical strength.
- Side-Chain Engineering : Shorter side chains (e.g., SSC vs. PSPVE monomers) enhance water retention at high temperatures.
- Crosslinking : Introduce divinyl monomers (≤2 mol%) to balance conductivity and dimensional stability .
Q. What are the environmental degradation pathways of this polymer?
Hydrolysis of sulfonic acid groups releases trifluoroacetate (TFA) and HF under alkaline conditions. Advanced oxidation processes (e.g., UV/H₂O₂) degrade the backbone into perfluorocarboxylic acids (PFCAs). Use high-resolution mass spectrometry (HRMS) to identify intermediates like CF₃(CF₂)₃COO⁻ .
Q. How does solid-state NMR elucidate ion transport mechanisms?
1H-19F CP/MAS NMR maps water clusters in hydrated membranes, revealing pore sizes (2–4 nm). Pulsed-field gradient NMR measures proton diffusivity (D ≈ 1.5×10⁻⁵ cm²/s), correlating with conductivity .
Q. What experimental approaches quantify hydrolysis effects on membrane performance?
Q. How does this polymer compare to other PFAS in bioaccumulation studies?
Unlike long-chain PFAS (e.g., PFOA), this polymer’s high molecular weight (>100 kDa) limits bioaccumulation. Use size-exclusion chromatography (SEC) to confirm molecular weight distribution and biosorption assays with Daphnia magna to assess toxicity (EC₅₀ > 100 mg/L) .
Methodological Notes
- Synthesis Optimization : Use response surface methodology (RSM) to model monomer conversion vs. pressure/temperature .
- Contamination Control : Employ ICP-MS to detect trace metals (e.g., Fe < 50 ppb) that catalyze degradation .
- Data Reproducibility : Standardize hydration protocols (e.g., 24-hour immersion in DI water at 80°C) to minimize batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
